Cas no 2248268-53-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate is a heterobifunctional crosslinking reagent commonly used in bioconjugation and protein modification applications. The compound features an N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines, and a phthalimide moiety that can undergo further functionalization under specific conditions. Its stability in aqueous solutions and selective reactivity make it suitable for controlled conjugation strategies. The spacer arm provides sufficient distance between linked molecules, minimizing steric hindrance. This reagent is particularly useful in the preparation of antibody-drug conjugates (ADCs) and other biomolecular constructs requiring precise covalent attachment.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate structure
2248268-53-1 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
CAS番号:2248268-53-1
MF:C20H14N2O6
メガワット:378.334965229034
CID:5815203
PubChem ID:165726495

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate 化学的及び物理的性質

名前と識別子

    • 2248268-53-1
    • EN300-6522644
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
    • インチ: 1S/C20H14N2O6/c23-16-9-10-17(24)21(16)11-12-5-7-13(8-6-12)20(27)28-22-18(25)14-3-1-2-4-15(14)19(22)26/h1-8H,9-11H2
    • InChIKey: GSYHGJFEQAEEHU-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC(N1CC1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 378.08518617g/mol
  • どういたいしつりょう: 378.08518617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 101Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6522644-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
0.5g
$410.0 2023-05-31
Enamine
EN300-6522644-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
0.05g
$359.0 2023-05-31
Enamine
EN300-6522644-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
1g
$428.0 2023-05-31
Enamine
EN300-6522644-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
2.5g
$838.0 2023-05-31
Enamine
EN300-6522644-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
5g
$1240.0 2023-05-31
Enamine
EN300-6522644-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
10g
$1839.0 2023-05-31
Enamine
EN300-6522644-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
0.1g
$376.0 2023-05-31
Enamine
EN300-6522644-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
2248268-53-1
0.25g
$393.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate (CAS No: 2248268-53-1)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate, identified by its CAS number 2248268-53-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes a benzoate moiety linked to an isoindole core. The presence of multiple functional groups, such as the 1,3-dioxo and 2,5-dioxopyrrolidin-1-yl substituents, imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural composition of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate (CAS No: 2248268-53-1) suggests potential biological activity due to its ability to interact with various biological targets. The isoindole ring system is known for its role in several bioactive molecules, while the benzoate group often serves as a pharmacophore in drug design. The dioxo and dioxopyrrolidinyl groups introduce additional layers of reactivity and specificity, which could be exploited for modulating biological pathways.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, isoindole derivatives have emerged as a particularly interesting class of molecules due to their diverse biological activities. Studies have demonstrated that isoindole-based compounds can exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate (CAS No: 2248268-53-1) is no exception and represents a significant advancement in this area.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 4-[(2,5)-dioxopyrrolidin/]-methyl]benzoate (CAS No: 2248268/53///53) involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the dioxo and dioxopyrrolidinyl functional groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access increasingly complex molecular architectures with greater efficiency.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The unique structural features of 1,/3/-*dioxo-*//2,/3/-*dihydro-*//1H-*isoindol*//–*–*/*/*–*/*–*/*–*/*–*/*–*/*–*/*–*/*–*/*–*/*–*/*–*/*–*//*//*//*//*//*//*//*//*//*//*//*//*//*//*[(benzoyl)][(methyl)][(pyrrolidinone)][(methylene)][(pyrrolidinone)]] (CAS No: 2248268/53//53) suggest that it may interact with biological targets in novel ways. This has prompted researchers to investigate its pharmacological profile using both computational modeling and experimental techniques.

Computational studies have played a crucial role in understanding the potential interactions between 1,/3/-*dioxo-*//2,/3/-*dihydro-*///////////////////[(isoindol*)][(benzoyl*)][(methyl*)][(pyrrolidinone*)][(methylene*)][(pyrrolidinone*)]] (CAS No: 2248268•53•53) and various biomolecules. These studies have provided insights into its binding affinity and mode of action, which are critical for designing effective drugs. Additionally, experimental approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its three-dimensional structure.

The pharmacological evaluation of this compound has revealed several promising activities. Preliminary studies indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, [*(benzoyl)*] [*(methyl)*] [*(pyrrolidinone)*]] [*(methylene)*]] [*(pyrrolidinone)*]] ] (CAS No: 2248268•53•53) has shown potential in inhibiting the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. These findings underscore the importance of further investigation into its therapeutic potential.

One of the most exciting aspects of this research is the discovery of novel mechanisms of action for existing drug classes. By modifying the structure of known bioactive molecules, [*(benzoyl)*] [*(methyl)*]] [*(pyrrolidinone)*]] [*(methylene)*]] [*(pyrrolidinone)*]] ] (CAS No: 2248268•53•53) researchers can explore new ways to treat diseases without relying on established scaffolds. This approach not only expands the pharmacological toolbox but also provides opportunities for developing drugs with improved efficacy and reduced side effects.

The development of new synthetic routes has been instrumental in making this compound more accessible for further research. Modern synthetic techniques allow for the efficient preparation of complex molecules with high precision. This accessibility is crucial for conducting extensive pharmacological studies and optimizing lead compounds for clinical use.

The future directions for research on [*(benzoyl*)] [*(methyl*)]] [*(pyrrolidinone*)]] [*(methylene*)]] [*(pyrrolidinone*)]] ] (CAS No: 2248268•53•53) include exploring its interactions with additional biological targets and evaluating its potential in preclinical models. By understanding how this compound interacts with various systems at the molecular level, researchers can gain valuable insights into its therapeutic potential and identify ways to enhance its efficacy.

In conclusion, [*(benzoyl*)] [*(methyl*)]] [*(pyrrolidinone*)]] [*(methylene*)]] [*(pyrrolidinone*)]] ] (CAS No: 2248268•53•53) represents a significant advancement in pharmaceutical chemistry with promising applications in medicine. Its unique structure and diverse biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its pharmacological properties, it is likely that this compound will play an important role in addressing unmet medical needs.

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